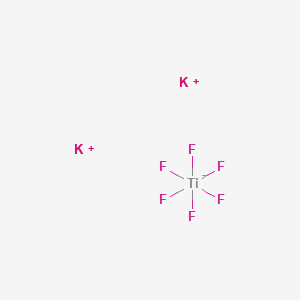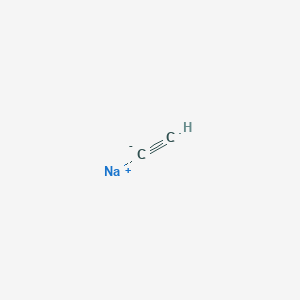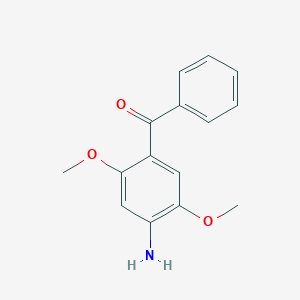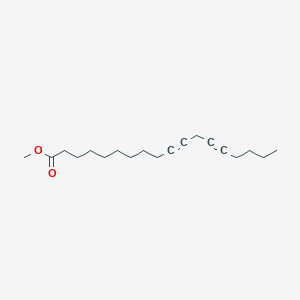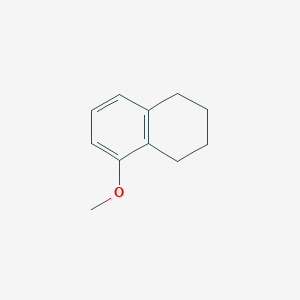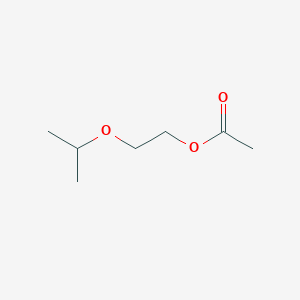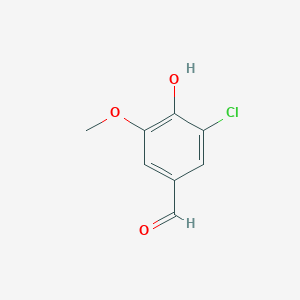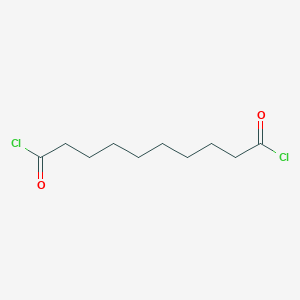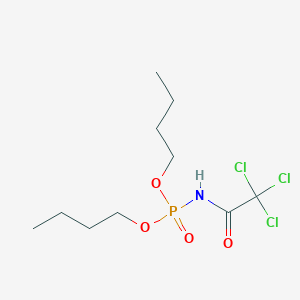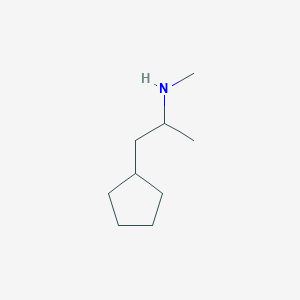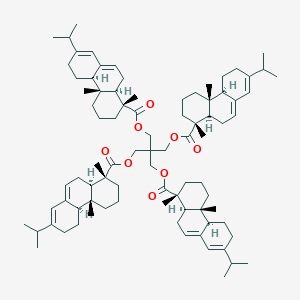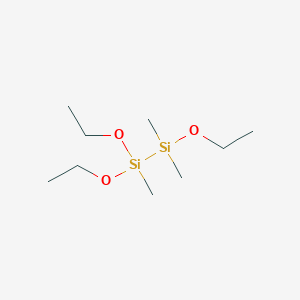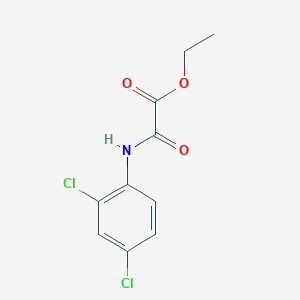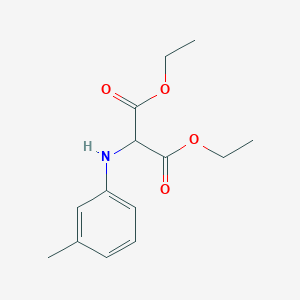
Diethyl (3-methylanilino)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (3-methylanilino)propanedioate, also known as MAPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Diethyl (3-methylanilino)propanedioate is not fully understood. However, it is believed that Diethyl (3-methylanilino)propanedioate exerts its biological effects through the modulation of various signaling pathways. Diethyl (3-methylanilino)propanedioate has been shown to inhibit the activity of enzymes involved in inflammation and cancer progression, which may contribute to its anti-inflammatory and anticancer properties.
Biochemische Und Physiologische Effekte
Diethyl (3-methylanilino)propanedioate has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which may contribute to its antioxidant and anti-inflammatory properties. Diethyl (3-methylanilino)propanedioate has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer properties. Additionally, Diethyl (3-methylanilino)propanedioate has been shown to have neuroprotective effects, which may make it a potential therapeutic agent for neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Diethyl (3-methylanilino)propanedioate has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, Diethyl (3-methylanilino)propanedioate also has some limitations, including its limited solubility in water and its potential to degrade under certain conditions.
Zukünftige Richtungen
There are several future directions for research on Diethyl (3-methylanilino)propanedioate. One potential direction is the development of new materials using Diethyl (3-methylanilino)propanedioate as a building block. Another potential direction is the investigation of Diethyl (3-methylanilino)propanedioate's potential use as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of Diethyl (3-methylanilino)propanedioate and its potential applications in various fields of scientific research.
In conclusion, Diethyl (3-methylanilino)propanedioate is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method has been optimized to improve yield and purity, and it has been extensively studied for its potential antioxidant, anti-inflammatory, and anticancer properties. Further research is needed to fully understand the mechanism of action of Diethyl (3-methylanilino)propanedioate and its potential applications in various fields of scientific research.
Synthesemethoden
Diethyl (3-methylanilino)propanedioate can be synthesized through a multistep process involving the reaction of 3-methylaniline with ethyl acetoacetate, followed by the addition of diethyl malonate. The resulting product can be purified through recrystallization and column chromatography. This synthesis method has been optimized to improve the yield and purity of Diethyl (3-methylanilino)propanedioate.
Wissenschaftliche Forschungsanwendungen
Diethyl (3-methylanilino)propanedioate has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have antioxidant, anti-inflammatory, and anticancer properties. Diethyl (3-methylanilino)propanedioate has also been studied for its potential use as a fluorescent probe for imaging applications. Additionally, Diethyl (3-methylanilino)propanedioate has been investigated for its potential use in the synthesis of new materials and as a building block for the development of new drugs.
Eigenschaften
CAS-Nummer |
17033-61-3 |
|---|---|
Produktname |
Diethyl (3-methylanilino)propanedioate |
Molekularformel |
C14H19NO4 |
Molekulargewicht |
265.3 g/mol |
IUPAC-Name |
diethyl 2-(3-methylanilino)propanedioate |
InChI |
InChI=1S/C14H19NO4/c1-4-18-13(16)12(14(17)19-5-2)15-11-8-6-7-10(3)9-11/h6-9,12,15H,4-5H2,1-3H3 |
InChI-Schlüssel |
UEFYOXRABYKYLD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C(=O)OCC)NC1=CC=CC(=C1)C |
Kanonische SMILES |
CCOC(=O)C(C(=O)OCC)NC1=CC=CC(=C1)C |
Andere CAS-Nummern |
17033-61-3 |
Synonyme |
diethyl 2-[(3-methylphenyl)amino]propanedioate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



